molecular formula C19H16FN5O2 B2609810 2-benzyl-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole CAS No. 1081131-10-3

2-benzyl-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole

Cat. No. B2609810
CAS RN: 1081131-10-3
M. Wt: 365.368
InChI Key: KCPZUGBBFMJZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-benzyl-5-(1-(4-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a benzyl group, a fluorophenyl group, a methoxymethyl group, a 1,2,3-triazole ring, and a 1,3,4-oxadiazole ring .


Synthesis Analysis

While the specific synthesis route for this compound is not available, it likely involves the formation of the 1,2,3-triazole ring and the 1,3,4-oxadiazole ring, which are common structures in heterocyclic chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The 1,2,3-triazole and 1,3,4-oxadiazole rings are five-membered heterocycles, which can contribute to the compound’s stability and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Research into 1,3,4-oxadiazole derivatives has shown promising antimicrobial and antitubercular activities. These compounds exhibit significant inhibitory effects against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. Their structure-activity relationship analysis suggests that the presence of certain substituents can enhance their biological activities, offering a pathway for the design of new therapeutic agents (Shingare et al., 2018; Bektaş et al., 2007).

Neuroprotective Effects

Some 1,3,4-oxadiazole derivatives have been evaluated for their neuroprotective effects, particularly in the context of Alzheimer’s disease. Compounds exhibiting high cell viability in models of amyloid-beta-induced toxicity point to their potential in treating neurodegenerative diseases, suggesting that modifications to the 1,3,4-oxadiazole core can lead to effective agents for managing conditions like Alzheimer's (Mei et al., 2017).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives have shown effective nematocidal activities against plant pathogens, indicating their potential as agricultural chemicals. These compounds could serve as leads for the development of new pesticides, offering an alternative to traditional nematocidal agents (Liu et al., 2022).

Optical and Electronic Materials

1,3,4-Oxadiazole derivatives have also been explored for their optical and electronic properties, including their use in nonlinear optical materials and fluorescent chemosensors. These compounds exhibit potential for applications in optoelectronics and sensing technologies, highlighting the versatility of the 1,3,4-oxadiazole scaffold in materials science (Chandrakantha et al., 2011; Cao et al., 2015).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Such studies could provide valuable insights into its potential applications, particularly in the field of medicinal chemistry .

properties

IUPAC Name

2-benzyl-5-[1-(4-fluorophenyl)-5-(methoxymethyl)triazol-4-yl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2/c1-26-12-16-18(22-24-25(16)15-9-7-14(20)8-10-15)19-23-21-17(27-19)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPZUGBBFMJZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=NN1C2=CC=C(C=C2)F)C3=NN=C(O3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.